Ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate

Descripción

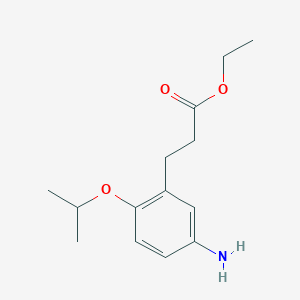

Ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate is an ester derivative featuring a phenyl ring substituted with an amino group at the 5-position and an isopropoxy group at the 2-position, linked to an ethyl propanoate backbone. The amino and isopropoxy substituents suggest possible reactivity and bioavailability, with applications in medicinal chemistry or agrochemical research inferred from similar compounds .

Propiedades

IUPAC Name |

ethyl 3-(5-amino-2-propan-2-yloxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-17-14(16)8-5-11-9-12(15)6-7-13(11)18-10(2)3/h6-7,9-10H,4-5,8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESGZJZYKQKOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CC(=C1)N)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate typically involves the esterification of 3-(5-amino-2-isopropoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various alkoxy derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

Ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Esterification : The compound can undergo esterification reactions to form new esters.

- Reduction : The ester group can be reduced to yield corresponding alcohols, which are valuable intermediates in synthesis.

- Substitution Reactions : The isopropoxy group can be substituted with other functional groups, expanding the compound's utility in creating derivatives with different properties.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have demonstrated its effectiveness against various bacterial strains and its ability to modulate inflammatory responses in vitro.

- Case Study: Antimicrobial Activity

Medicinal Applications

Drug Development

The compound has been explored for its role in drug development, particularly in designing novel therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties.

- Case Study: Therapeutic Potential

- Investigations into the compound's interaction with biological targets have revealed promising pathways for developing new drugs aimed at treating inflammatory diseases and infections . The amino group facilitates hydrogen bonding with biological macromolecules, potentially influencing their activity.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications.

Mecanismo De Acción

The mechanism of action of ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active 3-(5-amino-2-isopropoxyphenyl)propanoic acid, which can interact with various enzymes and receptors, modulating their activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

The following table summarizes key structural analogs of ethyl propanoate esters, highlighting substituent variations, molecular properties, and observed activities:

Substituent-Driven Properties

Amino Group

- In contrast, ethyl 3-(methylthio)propanoate lacks this group, prioritizing volatility for aroma roles .

Halogen Substituents

- The target compound’s isopropoxy group offers steric bulk, which may reduce metabolic degradation compared to smaller alkoxy groups.

Heterocyclic Moieties

- Isoxazolyl () and thioxothiazolidin rings () introduce rigidity and electronic effects. These groups are associated with antibacterial activity in , suggesting that the target compound’s amino-isopropoxy-phenyl system could similarly engage in target-specific interactions.

Functional Comparisons

- Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate is critical in pineapple aroma due to its low molecular weight and sulfur moiety , whereas nitrogen- and halogen-containing analogs () prioritize pharmacological properties.

- Synthetic Utility: The thioxothiazolidin derivative demonstrates how ethyl propanoate scaffolds can be modified for drug discovery, a pathway applicable to the target compound.

Research Findings and Implications

- Antimicrobial Potential: The antibacterial activity of ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate supports the hypothesis that amino-substituted ethyl propanoates may target microbial enzymes.

- Structural Complexity : Halogenated derivatives () show that electronic and steric effects from substituents can fine-tune compound stability and selectivity.

Actividad Biológica

Ethyl 3-(5-amino-2-isopropoxyphenyl)propanoate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H19N1O2

- Molecular Weight : Approximately 235.31 g/mol

The compound features an ethyl ester functional group, an amino group, and an isopropoxy substituent on a phenyl ring, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for various enzymes. For instance, structural analogs have shown inhibitory effects on nitric oxide synthases (nNOS and eNOS), which are crucial in vascular regulation and neurotransmission .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the amino group is thought to enhance interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anticancer Properties : Research indicates that compounds with similar structures may exhibit anticancer activity through various pathways, including apoptosis induction and cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Nitric Oxide Synthase Inhibition

In a study focused on the structure-activity relationship (SAR) of related compounds, this compound was evaluated for its ability to inhibit nNOS. The results indicated that modifications at the amino position significantly enhanced selectivity towards nNOS over eNOS, suggesting a potential therapeutic application in treating conditions associated with nitric oxide dysregulation .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized from this compound, which were tested against common pathogens such as Escherichia coli and Candida albicans. The results showed promising antimicrobial activity, particularly for compounds with electron-withdrawing groups on the phenyl ring, indicating a potential for development as antimicrobial agents .

Case Study 3: Anticancer Activity

Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. In vitro studies revealed that these compounds induce apoptosis in breast cancer cell lines by activating caspase pathways, highlighting their potential as anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.